molecular formula C6H13Cl2N3O B2652048 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate CAS No. 5549-58-6

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate

Cat. No. B2652048
CAS RN: 5549-58-6
M. Wt: 214.09
InChI Key: YUHGQAJWDAKLGV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate, also known as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, is a chemical compound . It has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors .


Synthesis Analysis

This compound can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . Some studies have reported the synthesis of new spinaceamine derivatives by the Suzuki reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold .


Chemical Reactions Analysis

The ABTS radical-scavenging activity of the compounds synthesized from this compound depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 214.09 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass is 213.0435674 g/mol , and the monoisotopic mass is also 213.0435674 g/mol . The topological polar surface area is 41.7 Ų , and it has a heavy atom count of 12 .

Scientific Research Applications

Oligonucleotide Synthesis

Gryaznov and Letsinger (1992) explored the use of pyridine hydrochloride/imidazole in converting nucleoside phosphoramidites to intermediates. This method showed a high preference for phosphitilating hydroxyl groups over nucleoside amino groups, beneficial in the synthesis of oligonucleotides with unprotected amino groups. Pyridine hydrochloride itself was effective for activating various nucleoside phosphoramidites, a key aspect in oligonucleotide synthesis (Gryaznov & Letsinger, 1992).

Synthesis of Nucleoside Derivatives

Cristalli et al. (1994) described the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, using 5,7-dichloro-3H-imidazo[4,5-b]pyridine. This base proved versatile in coupling with various sugar moieties, leading to potential ADA inhibitory activity (Cristalli et al., 1994).

Photophysical Investigation in Liposomes

Renno et al. (2022) investigated imidazo[1,5-a]pyridine-based fluorophores, highlighting their suitability as cell membrane probes. They synthesized five such fluorophores and tested their interaction with liposomes, showing successful intercalation in the lipid bilayer. This study underscores the application of imidazo[1,5-a]pyridine derivatives in studying membrane dynamics and hydration (Renno et al., 2022).

Corrosion Inhibition

Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives as inhibitors against mild steel corrosion. Their study combined various techniques like weight loss measurement, electrochemical spectroscopy, and computational approaches. The inhibitors showed high performance, indicating the potential of imidazo[4,5-b] pyridine derivatives in corrosion protection (Saady et al., 2021).

Therapeutic Agent Development

Deep et al. (2016) reviewed the use of imidazo[1,2-a]pyridine in medicinal chemistry. This scaffold has applications in developing anticancer, antimicrobial, and various other therapeutic agents. The review emphasized the importance of structural modifications of this scaffold for novel drug development (Deep et al., 2016).

Anticonvulsant Studies

Ulloora et al. (2014) reported on the synthesis and anticonvulsant study of new imidazo[1,2-a]pyridines. They synthesized compounds that displayed remarkable anticonvulsant properties, suggesting the potential of these compounds in developing new anticonvulsant drugs (Ulloora et al., 2014).

P2X7 Antagonists

Swanson et al. (2016) described the synthesis and structure-activity relationship of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists. These compounds showed promise as potent P2X7 antagonists with potential applications in treating various diseases (Swanson et al., 2016).

Mechanism of Action

The derivatives of imidazopyridines, which include this compound, have been reported to act as AT1 Angiotensin II Receptor Antagonists . The ABTS radical-scavenging activity of the compounds synthesized from this compound depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. For instance, its derivatives have been reported to exhibit varying degrees of ABTS radical-scavenging activity . Additionally, the compound’s potential as a c-Met inhibitor could be further investigated .

properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH.H2O/c1-2-7-3-6-5(1)8-4-9-6;;;/h4,7H,1-3H2,(H,8,9);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHGQAJWDAKLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Histamine dichloride (5.0 g, 27 1 mol) was dissolved in concentrated hydrochloric acid (20 ml), dimethoxymethane (7.0 ml, 79 mmol) was added dropwise to the solution, and the mixture was stirred overnight at 100° C. By evaporating the solvent from the reaction solution and purifying the thus obtained crystals by their recrystallization from methanol, 4.6 g (22 mmol, 79% in yield) of the title compound was obtained.
Name
Histamine dichloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

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